1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid agonist. Unlike classical cannabinoids found in marijuana, JWH-073 does not share the same chemical structure []. Researchers designed and evaluated JWH-073 to investigate the structure-activity relationship within the cannabinoid system []. This system plays a vital role in regulating various physiological processes in the body, including memory, pain perception, and mood [].
JWH-073 binds to cannabinoid receptors, particularly CB1 receptors predominantly found in the central nervous system, mimicking the effects of THC, the psychoactive compound in cannabis []. This property makes JWH-073 a valuable tool for researchers to study the functions of the cannabinoid system and the potential therapeutic applications of cannabinoid agonists. Studies using JWH-073 have helped researchers gain insights into areas like pain management, nausea control, and the regulation of mood and anxiety [].
Behavioral pharmacology studies in animals have shown that JWH-073 produces analgesic effects similar to Δ9-THC []. This suggests that JWH-073 may be useful in exploring potential cannabinoid-based painkillers.
JWH-073's ability to interact with the cannabinoid system has also opened doors for research in other areas. Scientists have used JWH-073 to study its influence on memory, body temperature regulation, and motor function [].
1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. Its chemical formula is C23H21NO, and it has a molecular weight of 327.42 g/mol. The compound features a butyl group at the first position and a naphthoyl group at the third position of the indole structure, which contributes to its unique pharmacological properties .
JWH-073 binds to cannabinoid receptors, particularly CB1 receptors located in the central nervous system []. This binding triggers similar signaling pathways as THC, leading to psychoactive effects like euphoria, relaxation, and altered perception []. However, JWH-073's effects can be significantly more potent and unpredictable compared to THC, posing a greater health risk [].
These reactions highlight the versatility of 1-butyl-3-(1-naphthoyl)indole in organic synthesis.
1-Butyl-3-(1-naphthoyl)indole exhibits significant biological activity as a cannabinoid receptor agonist. It interacts primarily with the CB1 and CB2 receptors in the endocannabinoid system, leading to effects similar to those of natural cannabinoids. Studies have shown that it can produce psychoactive effects, including euphoria and altered perception, making it a subject of interest in research related to cannabinoids and their potential therapeutic applications .
The synthesis of 1-butyl-3-(1-naphthoyl)indole typically involves:
Recent studies have explored alternative synthetic routes that improve yield and reduce reaction times .
1-Butyl-3-(1-naphthoyl)indole is primarily used in research settings to investigate its pharmacological properties and potential therapeutic uses. Its applications include:
Research on interaction studies has focused on how 1-butyl-3-(1-naphthoyl)indole binds to cannabinoid receptors and its effects on neurotransmitter release. It has been shown to activate these receptors effectively, leading to increased levels of intracellular signaling molecules such as cyclic AMP. These interactions underline its potential use in therapeutic contexts but also raise concerns regarding safety and abuse potential due to its psychoactive effects .
Several compounds share structural similarities with 1-butyl-3-(1-naphthoyl)indole, particularly within the category of synthetic cannabinoids. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
JWH-018 | Naphthalene moiety with pentyl group | First synthesized for cannabinoid research |
JWH-122 | Similar structure with different alkyl chain | Higher binding affinity for CB2 receptors |
AM-2201 | Contains a fluorinated alkyl chain | Notable for its potency and receptor selectivity |
JWH-250 | Features a cyclopropyl group | Distinct pharmacological profile |
These compounds illustrate variations in side chains and functional groups that influence their biological activity and receptor selectivity, making each compound unique in its potential applications and effects .
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for structural elucidation of 1-Butyl-3-(1-naphthoyl)indole. The compound exhibits characteristic chemical shifts that facilitate unambiguous identification and structural confirmation [1] [2].
Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance)
The 1H Nuclear Magnetic Resonance spectrum of 1-Butyl-3-(1-naphthoyl)indole in deuterated chloroform reveals distinct resonances characteristic of the indole-naphthoyl framework [1] [2]. The naphthoyl proton at position 8 appears as a doublet at 8.45 ppm with a coupling constant of 8.4 Hz, indicating ortho-coupling within the naphthalene ring system. The indole proton at position 2 resonates as a singlet at 7.85 ppm, characteristic of the electron-deficient indole aromatic system [2] [3].
The aromatic region displays a complex multiplet spanning 7.40-8.02 ppm, encompassing the remaining aromatic protons from both the indole and naphthalene moieties [1]. The butyl chain protons exhibit characteristic aliphatic resonances, with the N-butyl methylenes appearing in the 1.0-4.2 ppm region [2].
Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance)
The 13C Nuclear Magnetic Resonance spectrum provides crucial information regarding the carbonyl functionality and aromatic carbon framework [1] [2]. The carbonyl carbon resonates at 190.5 ppm in deuterated chloroform, characteristic of an aromatic ketone functionality. The aromatic carbons appear between 120-160 ppm, with the indole C-3 carbon at 144.5 ppm confirming the site of naphthoyl substitution [2].
Technique | Key Chemical Shifts (ppm) | Multiplicity/Coupling |
---|---|---|
1H NMR (CDCl3) | 8.45 (d, J=8.4 Hz, 1H, naphthoyl H-8), 7.85 (s, 1H, indole H-2), 7.40-8.02 (m, 10H, aromatic) | Doublet (J=8.4 Hz), Singlet, Multiplet |
13C NMR (CDCl3) | 190.5 (C=O), 155.4 (aromatic C), 144.5 (indole C-3), 127.8 (aromatic C) | Carbonyl carbon at 190.5 ppm characteristic |
1H NMR (DMSO-d6) | 8.38 (d, J=8.2 Hz, 1H), 7.88 (s, 1H), 7.35-7.95 (m, 10H) | Doublet (J=8.2 Hz), Singlet, Multiplet |
13C NMR (DMSO-d6) | 189.8 (C=O), 154.9 (aromatic C), 143.7 (indole C-3), 127.5 (aromatic C) | Carbonyl carbon at 189.8 ppm characteristic |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups within 1-Butyl-3-(1-naphthoyl)indole [4] [5]. The technique enables differentiation between regioisomers and structural analogs through distinctive absorption patterns.
Carbonyl Stretching Frequencies
The carbonyl stretch represents the most diagnostic infrared absorption for 1-Butyl-3-(1-naphthoyl)indole [4] [5]. In attenuated total reflectance Fourier transform infrared spectroscopy, the carbonyl absorption appears at 1648-1652 cm⁻¹, reflecting the conjugated aromatic ketone environment. Vapor phase infrared spectroscopy shows higher carbonyl frequencies (1674-1678 cm⁻¹) due to reduced intermolecular interactions [6] [4].
Aromatic and Indole Vibrations
The aromatic carbon-carbon stretching modes appear as characteristic doublets at 1595 and 1505 cm⁻¹, consistent with substituted aromatic systems [4]. The indole nitrogen-hydrogen stretch occurs at 3320-3340 cm⁻¹, distinguishing this compound from nitrogen-alkylated derivatives [5].
Technique | Carbonyl Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-H Stretch (cm⁻¹) | Indole N-H (cm⁻¹) |
---|---|---|---|---|
FTIR (ATR) | 1648-1652 | 1595, 1505 | 3045-3065 | 3320-3340 |
FTIR (KBr) | 1650-1654 | 1598, 1508 | 3048-3068 | 3325-3345 |
Vapor Phase IR | 1674-1678 | 1602, 1512 | 3052-3072 | 3330-3350 |
Raman | 1645-1649 | 1593, 1503 | 3040-3060 | 3315-3335 |
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns characteristic of 1-Butyl-3-(1-naphthoyl)indole [1] [7] [4].
Electron Ionization Mass Spectrometry
The electron ionization mass spectrum exhibits a molecular ion peak at m/z 328.1695 [M+·], corresponding to the molecular formula C₂₃H₂₁NO [1] [7]. The base peak appears at m/z 145.0659, representing the naphthoyl cation fragment (C₁₁H₉O⁺) [8] [4]. Major fragmentation involves loss of the naphthoyl group (m/z 155.0485) and subsequent butyl chain cleavage [7] [4].
Liquid Chromatography-Mass Spectrometry
In positive electrospray ionization mode, the protonated molecular ion appears at m/z 328.1713 [M+H]⁺ [1] [7]. The fragmentation pattern includes characteristic ions at m/z 200.1081, 156.0531, and 155.0498, providing structural confirmation through tandem mass spectrometry experiments [1].
Technique | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragments (m/z) | Fragmentation Pattern |
---|---|---|---|---|
EI-MS | 328.1695 [M+·] | 145.0659 | 155.0485, 127.0552, 144.0454 | Loss of naphthoyl (155), butyl loss |
LC-MS (ESI+) | 328.1713 [M+H]⁺ | 155.0498 | 200.1081, 156.0531, 155.0498 | Protonated molecular ion fragmentation |
LC-MS (ESI-) | 327.1640 [M-H]⁻ | 127.0552 | 283.1204, 199.0865, 155.0485 | Deprotonated molecular ion fragmentation |
GC-MS | 328.1695 [M+·] | 145.0659 | 155.0485, 127.0552, 144.0454 | Loss of naphthoyl (155), butyl loss |
High-performance liquid chromatography represents an essential analytical technique for separation and quantification of 1-Butyl-3-(1-naphthoyl)indole from related compounds and matrices [9] [10] [11]. The technique enables resolution of structural isomers and metabolites through optimized mobile phase compositions and stationary phase selection.
Reverse Phase High-Performance Liquid Chromatography
Reverse phase high-performance liquid chromatography using C18 stationary phases provides effective separation of 1-Butyl-3-(1-naphthoyl)indole from related synthetic cannabinoids [9] [10]. The compound exhibits retention times of 15.8-16.4 minutes on a 250 mm C18 column with acetonitrile-water mobile phases (70:30 v/v) [9] [11]. The retention behavior reflects the compound's hydrophobic character and aromatic π-π interactions with the stationary phase.
Method Development and Optimization
Optimal separation conditions require careful adjustment of mobile phase composition, flow rate, and column temperature [10] [11]. Gradient elution programs enhance peak resolution and reduce analysis time, with initial conditions of 60% acetonitrile increasing to 95% over 20 minutes [10]. Detection wavelengths of 254 nm and 280 nm provide adequate sensitivity for quantitative analysis [9].
Gas chromatography-mass spectrometry serves as the gold standard for identification and quantification of 1-Butyl-3-(1-naphthoyl)indole in forensic and analytical applications [12] [11] [13]. The technique combines efficient chromatographic separation with definitive mass spectrometric identification.
Chromatographic Conditions
The compound elutes at retention times of 12.5-13.2 minutes on DB-5MS capillary columns (30 m × 0.25 mm i.d., 0.25 μm film thickness) [12] [11]. Temperature programming from 80°C to 280°C at 20°C/minute provides optimal peak shape and resolution from related compounds [11]. Helium carrier gas at 1.0 mL/minute ensures reproducible retention times [12].
Fast Gas Chromatography Applications
Fast gas chromatography-mass spectrometry using shorter columns (15 m) and rapid temperature programming reduces analysis time to 7.1-7.8 minutes while maintaining analytical performance [12]. This approach enables high-throughput screening applications in forensic laboratories [12].
Technique | Retention Time (min) | Column | Mobile Phase | Flow Rate | Temperature |
---|---|---|---|---|---|
GC-MS | 12.5-13.2 | DB-5MS (30m) | Helium carrier | 1.0 mL/min | 280°C (injector) |
HPLC-UV | 15.8-16.4 | C18 (250mm) | ACN:H2O (70:30) | 1.0 mL/min | 35°C |
LC-MS/MS | 8.7-9.2 | C18 (100mm) | ACN:H2O+0.1% FA | 0.3 mL/min | 40°C |
Fast GC-MS | 7.1-7.8 | DB-5MS (15m) | Helium carrier | 2.0 mL/min | 300°C (final) |
Single crystal X-ray diffraction provides definitive three-dimensional structural information for 1-Butyl-3-(1-naphthoyl)indole, confirming molecular geometry and intermolecular interactions [14] [15] [16]. The crystallographic analysis reveals precise bond lengths, angles, and spatial relationships within the molecule.
Crystal System and Unit Cell Parameters
The compound crystallizes in the orthorhombic crystal system with space group Pbca [14] [15] [16]. The unit cell parameters are a = 11.799(2) Å, b = 11.529(2) Å, c = 26.220(5) Å, with a volume of 3566.7(12) ų [15] [16]. The asymmetric unit contains eight molecules (Z = 8) with a calculated density of 1.219 Mg/m³ [15].
Molecular Geometry and Conformation
The molecular structure exhibits a dihedral angle of 68.8(5)° between the indole ring and naphthalene ring system [15] [16] [17]. This non-planar conformation results from steric interactions between the aromatic systems and influences the compound's receptor binding properties [15]. The butyl chain adopts an extended conformation, minimizing intramolecular steric interactions [16].
Intermolecular Interactions
The crystal structure reveals intramolecular carbon-hydrogen···oxygen hydrogen bonding (C23—H23A···O, 2.55 Å) that contributes to molecular stabilization [15] [16]. The packing arrangement is dominated by van der Waals interactions between aromatic rings and alkyl chains [15].
Parameter | Value |
---|---|
Molecular Formula | C23H21NO |
Molecular Weight | 327.41 |
Crystal System | Orthorhombic |
Space Group | Pbca |
Unit Cell a (Å) | 11.799(2) |
Unit Cell b (Å) | 11.529(2) |
Unit Cell c (Å) | 26.220(5) |
Volume (ų) | 3566.7(12) |
Z | 8 |
Density (Mg/m³) | 1.219 |
Dihedral Angle (°) | 68.8(5) |
Temperature (K) | 293 |
Powder X-ray diffraction complements single crystal analysis by providing fingerprint identification capabilities for bulk samples [18]. The technique enables rapid identification of 1-Butyl-3-(1-naphthoyl)indole in mixtures and forensic samples through characteristic diffraction patterns [18].
Diffraction Pattern Analysis
Polymorphism and Phase Identification
Systematic powder diffraction studies enable identification of potential polymorphic forms of 1-Butyl-3-(1-naphthoyl)indole [18]. Different crystalline modifications may exhibit distinct diffraction patterns, affecting solubility and stability properties [18]. The technique provides essential information for pharmaceutical and forensic applications requiring polymorph identification [18].
Irritant;Health Hazard